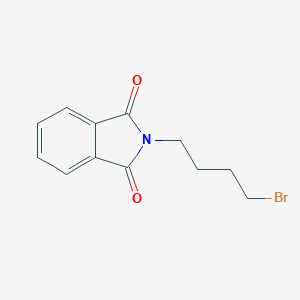

N-(4-Brombutyl)phthalimid

Übersicht

Beschreibung

N-(4-Bromobutyl)phthalimide is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 97%min.

The exact mass of the compound N-(4-Bromobutyl)phthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 575. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Bromobutyl)phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromobutyl)phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Diaminoacridin-Derivaten

N-(4-Brombutyl)phthalimid: ist ein wichtiges Instrument bei der Synthese von biologisch bedeutsamen N4, N9-disubstituierten 4,9-Diaminoacridin-Derivaten . Diese Derivate sind entscheidend für die Entwicklung therapeutischer Mittel aufgrund ihrer DNA-Bindungseigenschaften, die für Anwendungen in der Krebstherapie und gegen Malaria angepasst werden können.

Herstellung von Ketolid-Antibiotika

Die Verbindung dient als Vorstufe für Imidazo[4,5-b]pyridin-Derivate , die wichtige Zwischenprodukte bei der Synthese von Ketolid-Antibiotika sind. Ketolide sind eine neue Klasse von Makrolid-Antibiotika, die entwickelt wurden, um gegen Bakterien zu kämpfen, die gegen traditionelle Makrolide resistent sind.

Entwicklung von Oxamat-Liganden

Forscher verwenden This compound zur Herstellung von Calix4aren und Thiacalix4aren-basierten Oxamat-Liganden . Diese Liganden haben potentielle Anwendungen in molekularen Erkennungsprozessen, die für die Gestaltung von Sensoren und Trennsystemen von grundlegender Bedeutung sind.

Organische Synthese

Diese Verbindung ist ein vielseitiges Reagenz in der organischen Synthese, insbesondere bei der Herstellung von Pharmazeutika . Seine reaktive Bromfunktionalität ermöglicht verschiedene Substitutionen und erzeugt eine große Bandbreite an organischen Verbindungen.

Synthese von β-Cyclodextrin-Derivaten

This compound wird zur Synthese von β-Cyclodextrin-Derivaten . Diese Derivate verbessern die Löslichkeit und Stabilität von Medikamenten und sind daher in pharmazeutischen Formulierungen sehr wertvoll.

Vernetzungsmittel

Aufgrund seiner heterobifunktionellen Natur wirkt es als Vernetzungsmittel . Es kann Moleküle mit unterschiedlichen reaktiven Gruppen verbinden und so die Herstellung von komplexen Polymeren mit spezifischen Eigenschaften ermöglichen.

Linker in der Polymerarchitektur

Die Funktionalität der Verbindung als Linker ist entscheidend für die Gestaltung von Polymeren mit der gewünschten Architektur . Es kann verwendet werden, um Seitenketten einzuführen oder Polymerketten zu vernetzen, was die mechanischen und thermischen Eigenschaften des Materials beeinflusst.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound verwendet, um Verbindungen wie N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-phthalimid zu synthetisieren . Solche Verbindungen sind wichtig für die Entwicklung neuer Medikamente mit potentiellen therapeutischen Vorteilen.

Wirkmechanismus

Target of Action

N-(4-Bromobutyl)phthalimide is a versatile compound used in organic synthesis and pharmaceutical production . .

Mode of Action

The compound can react with other molecules to form various derivatives. For instance, it can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . The bromine atom in the compound is highly reactive and can participate in various reactions, leading to the formation of different products.

Biochemical Pathways

It’s known that the compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives

Pharmacokinetics

Its solubility in ethanol and insolubility in water suggest that it might have good bioavailability when administered in a suitable formulation.

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that its action could potentially lead to a wide range of molecular and cellular effects, depending on the specific derivatives formed.

Eigenschaften

IUPAC Name |

2-(4-bromobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFWTIGUWHJKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202228 | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-18-3 | |

| Record name | 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromobutyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of N-(4-Bromobutyl)phthalimide in chemical synthesis?

A1: N-(4-Bromobutyl)phthalimide serves as a versatile building block in organic synthesis, particularly for introducing a protected 4-aminobutyl group into molecules. [, , , , , , , , , , , ] This is due to its reactivity as an alkylating agent, allowing it to react with various nucleophiles like amines or alcohols. Subsequent removal of the phthalimide protecting group by hydrazinolysis yields the desired 4-aminobutyl derivative. [, , , , , , , , , , , ]

Q2: Could you provide examples of specific target molecules synthesized using N-(4-Bromobutyl)phthalimide?

A2: N-(4-Bromobutyl)phthalimide has proven valuable in synthesizing compounds like:

- Side chains for pharmaceutical agents: It was employed in the synthesis of the side chain of telithromycin, a ketolide antibiotic. [, , , ]

- Branched polyamines: Researchers utilized it to create authentic samples of tertiary tetraamines and quaternary pentaamines for identifying naturally occurring polyamines. []

- Fluorescent probes: The compound enabled the synthesis of N~1-(4-Aminobutyl)-N~4-(9-anthracenylmethyl)butane-1,4-diamine, potentially useful as a fluorescent probe. []

Q3: What are the structural characteristics of N-(4-Bromobutyl)phthalimide?

A3:

- Spectroscopic Data: Characterization data commonly includes 1H NMR, 13C NMR, and mass spectrometry. [, , ] These techniques confirm the structure and purity of the synthesized compound.

Q4: How is N-(4-Bromobutyl)phthalimide typically incorporated into synthetic schemes?

A4: This compound commonly undergoes nucleophilic substitution reactions. The bromine atom, activated by the adjacent methylene group and the electron-withdrawing phthalimide group, is readily displaced by nucleophiles. This is exemplified by its reaction with 3-(2H-tetrazol-5-yl)quinoline in the synthesis of a tetrazole derivative. []

Q5: Are there alternative synthetic approaches to incorporating a 4-aminobutyl group besides using N-(4-Bromobutyl)phthalimide?

A5: Yes, alternative protecting groups and synthetic strategies exist. For instance, researchers have used N-tert-butoxycarbonylbutane-1,4-diamine as an alternative starting material to introduce the 4-aminobutyl group. [] The choice often depends on the specific requirements of the overall synthetic route and the target molecule's structure.

Q6: Can you elaborate on the use of N-(4-Bromobutyl)phthalimide in protecting the amino group of deoxyguanosine?

A6: This compound enables simultaneous protection of both the amino and O6-function of deoxyguanosine in a single reaction. [] After reacting with the O6 position, mild base hydrolysis removes the phthalimide group, generating a free alkylamino function. This approach streamlines the synthesis of modified DNA sequences containing protected guanosine units.

Q7: What is the significance of synthesizing 15N-enriched polyamines using N-(4-Bromobutyl)phthalimide?

A7: This approach allows the production of isotopically labeled polyamines like spermidine and spermine, which are essential for studying their biological roles and metabolic pathways. [] Using 15N-enriched N-(4-Bromobutyl)phthalimide as a starting material, researchers can track the fate of these polyamines in biological systems using techniques like mass spectrometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.